1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Overview
Description
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, also known as DTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Azoxybenzenes
This compound can be used in the synthesis of azoxybenzenes, which are widely used as liquid crystals . Azoxybenzenes are also used as natural and synthetic compounds with various biological activities, such as insecticidal activity and plant growth stimulators .
Preparation of Coordination Polymers
Azoxybenzenes, which can be synthesized using this compound, are used as ligands for preparing coordination polymers .
PVC Stabilizers
Azoxybenzenes, synthesized using this compound, can be used as polyvinyl chloride (PVC) stabilizers .
Building Blocks in Fine Organic Synthesis
The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .
Stereoselective Formation of Substituted 1,3-Dioxolanes
This compound can be used in the stereoselective formation of substituted 1,3-dioxolanes through an assembly of three components: alkene, carboxylic acid, and silyl enol ether .
Preparation of Fluorescent Probes
This compound can be applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Synthesis of KN-93
It can be used for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Synthesis of Fluorinated Spirobenzofuran Piperidines
This compound can be used in the preparation of fluorinated spirobenzofuran piperidines, which are S1 receptor ligands .
properties
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(10)6-4-9-7(13-6)8-11-2-3-12-8/h4-5,8,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWXEREDOFYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C2OCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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